molecular formula C8H4Br2N2O B13099607 6,7-Dibromo-4(3H)-quinazolinone CAS No. 17519-00-5

6,7-Dibromo-4(3H)-quinazolinone

Cat. No.: B13099607
CAS No.: 17519-00-5
M. Wt: 303.94 g/mol
InChI Key: ZVBARRGHYFXUJI-UHFFFAOYSA-N
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Description

6,7-Dibromo-4(3H)-quinazolinone is a heterocyclic organic compound with the molecular formula C8H4Br2N2O It is a derivative of quinazolinone, characterized by the presence of two bromine atoms at the 6th and 7th positions of the quinazolinone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,7-Dibromo-4(3H)-quinazolinone typically involves the bromination of 4(3H)-quinazolinone. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agents. The reaction is usually carried out in an organic solvent such as acetic acid or chloroform, under reflux conditions to ensure complete bromination.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing safety measures to handle bromine and other hazardous reagents.

Chemical Reactions Analysis

Types of Reactions

6,7-Dibromo-4(3H)-quinazolinone can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

    Reduction Reactions: The compound can be reduced to form derivatives with different oxidation states.

    Oxidation Reactions: Oxidation can lead to the formation of quinazolinone derivatives with higher oxidation states.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used in polar aprotic solvents like dimethyl sulfoxide (DMSO).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in solvents such as tetrahydrofuran (THF) are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions can be employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted quinazolinones, while reduction can produce partially or fully reduced derivatives.

Scientific Research Applications

6,7-Dibromo-4(3H)-quinazolinone has several scientific research applications, including:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of new drugs, particularly for its anticancer and antimicrobial properties.

    Material Science: The compound is explored for its use in the synthesis of novel materials with unique electronic and optical properties.

    Biological Studies: It serves as a tool in biochemical research to study enzyme interactions and cellular pathways.

    Industrial Applications:

Mechanism of Action

The mechanism of action of 6,7-Dibromo-4(3H)-quinazolinone involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atoms may enhance the compound’s binding affinity to these targets, leading to inhibition or modulation of their activity. The exact pathways involved depend on the specific biological context and the target molecules.

Comparison with Similar Compounds

Similar Compounds

    6,7-Dibromo-4-methoxy-1H-indole: Another brominated heterocyclic compound with potential biological activity.

    6,7-Dibromo-4-hydroxy-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazin-1-one: A structurally related compound with different functional groups.

Uniqueness

6,7-Dibromo-4(3H)-quinazolinone is unique due to its specific substitution pattern on the quinazolinone ring, which imparts distinct chemical and biological properties. Its dual bromine substitution enhances its reactivity and potential for diverse applications compared to similar compounds.

Properties

CAS No.

17519-00-5

Molecular Formula

C8H4Br2N2O

Molecular Weight

303.94 g/mol

IUPAC Name

6,7-dibromo-3H-quinazolin-4-one

InChI

InChI=1S/C8H4Br2N2O/c9-5-1-4-7(2-6(5)10)11-3-12-8(4)13/h1-3H,(H,11,12,13)

InChI Key

ZVBARRGHYFXUJI-UHFFFAOYSA-N

Canonical SMILES

C1=C2C(=CC(=C1Br)Br)N=CNC2=O

Origin of Product

United States

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